molecular formula C21H24N2S B5230601 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole

2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole

Cat. No. B5230601
M. Wt: 336.5 g/mol
InChI Key: LSPJJEZRQDNFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, also known as CYCLOPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CYCLOPS belongs to the family of thiadiazole derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemical and physiological effects:
Studies have shown that 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its versatility, as 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can be used in a range of assays and experiments. However, one limitation is the relatively high cost of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole. One area of interest is the development of novel derivatives of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole with improved biological activities. Another area of interest is the investigation of the mechanism of action of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, which may provide insights into its potential therapeutic applications. Additionally, the use of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole as a building block for the synthesis of novel materials with unique properties is an area of growing interest. Overall, the potential applications of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole make it a promising compound for further research.

Synthesis Methods

The synthesis of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can be achieved through various methods, including the reaction of 4-cyclohexylbenzaldehyde with thiosemicarbazide and subsequent cyclization with acetic anhydride. Another method involves the reaction of 4-cyclohexylphenylhydrazine with methyl phenyl ketone and thionyl chloride. Both methods have been reported to yield high purity 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole.

Scientific Research Applications

2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In materials science, 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been studied for its potential as a plant growth regulator.

properties

IUPAC Name

2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2S/c1-21(23-22-20(24-21)18-10-6-3-7-11-18)19-14-12-17(13-15-19)16-8-4-2-5-9-16/h3,6-7,10-16,23H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPJJEZRQDNFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NN=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole

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